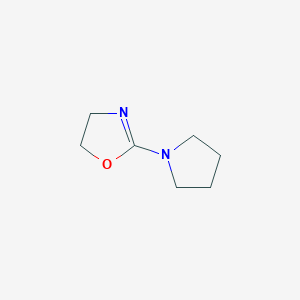
2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, which imparts unique physical and chemical properties to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate typically involves the bromination of N,N-dimethyl-1-adamantanemethanamine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually involve the use of a solvent such as chloroform or carbon tetrachloride, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of N,N-dimethyl-1-adamantanemethanamine derivatives.
Oxidation: Formation of oxo derivatives of the adamantane structure.
Reduction: Formation of hydrogenated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving adamantane derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The adamantane structure provides a rigid framework that can enhance the compound’s stability and interaction with target molecules. The compound may also modulate specific pathways by acting as an inhibitor or activator of enzymes involved in those pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,5-dimethyladamantane: Another brominated adamantane derivative with similar properties.
N,N-Dimethyl-1-adamantanemethanamine: The non-brominated parent compound.
2-Chloro-N,N-dimethyl-1-adamantanemethanamine: A chlorinated analog with similar reactivity.
Uniqueness: 2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties. The bromine atom can participate in specific halogen bonding interactions, which can enhance the compound’s binding affinity and specificity towards certain biological targets. Additionally, the adamantane structure provides a stable and rigid framework, making the compound suitable for various applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
66969-02-6 |
|---|---|
Molekularformel |
C26H48Br2Cl2N2O |
Molekulargewicht |
635.4 g/mol |
IUPAC-Name |
1-(2-bromo-1-adamantyl)-N,N-dimethylmethanamine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C13H22BrN.2ClH.H2O/c2*1-15(2)8-13-6-9-3-10(7-13)5-11(4-9)12(13)14;;;/h2*9-12H,3-8H2,1-2H3;2*1H;1H2 |
InChI-Schlüssel |
SDGBSUMWXQKCFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC12CC3CC(C1)CC(C3)C2Br.CN(C)CC12CC3CC(C1)CC(C3)C2Br.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
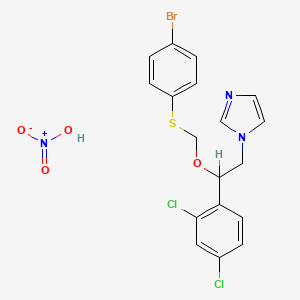
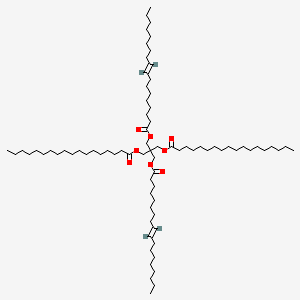
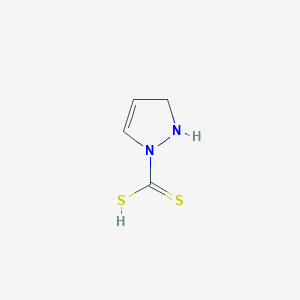
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
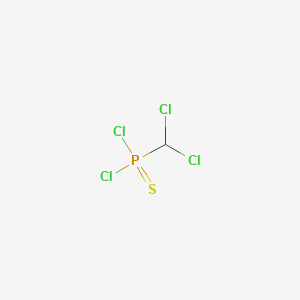
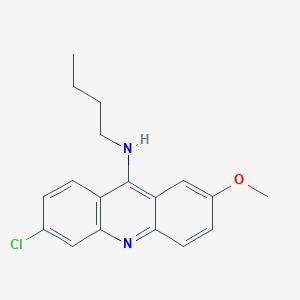

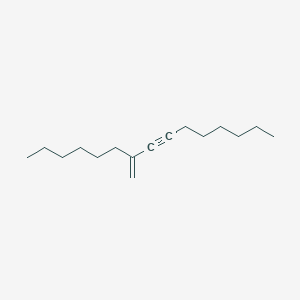
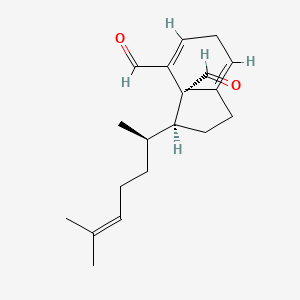
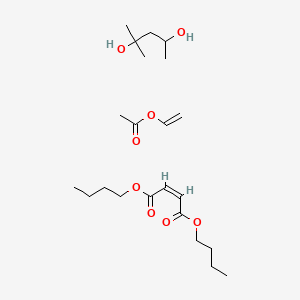

![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
